MS31
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Overview
Description
MS31 is a potent and highly selective inhibitor of spindlin 1 (SPIN1), a methyllysine reader protein. It is known for its high binding affinity and selectivity towards SPIN1, making it a valuable tool in epigenetic research . The compound is used primarily in scientific research and is not intended for human consumption .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MS31 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The key steps include:
Formation of the core structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core phenyl ring structure.
Functionalization: Introduction of functional groups such as aminomethyl, methoxy, and propoxy groups through various chemical reactions, including nucleophilic substitution and reductive amination.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of this compound in a laboratory setting involves standard organic synthesis techniques. The compound is typically produced in small quantities for research purposes .
Chemical Reactions Analysis
Types of Reactions
MS31 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Nucleophilic substitution reactions are commonly used to introduce or replace functional groups on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
MS31 has a wide range of applications in scientific research, including:
Epigenetic Research: As a selective inhibitor of SPIN1, this compound is used to study the role of methyllysine reader proteins in gene regulation and chromatin dynamics.
Drug Discovery: This compound serves as a lead compound in the development of new drugs targeting epigenetic regulators.
Biological Studies: It is used to investigate the biological functions of SPIN1 and its interactions with other proteins and nucleic acids.
Mechanism of Action
MS31 exerts its effects by binding to the tudor domain II of SPIN1, thereby inhibiting its interaction with trimethyllysine-containing peptides. This inhibition disrupts the normal function of SPIN1 in reading methylation marks on histones, leading to alterations in gene expression and chromatin structure . The compound’s high affinity and selectivity for SPIN1 make it an effective tool for studying the molecular pathways involving this protein .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of MS31
This compound is unique in its high selectivity and affinity for SPIN1, making it a valuable tool for specific studies involving this protein. Its ability to selectively inhibit SPIN1 without affecting other epigenetic readers and writers sets it apart from other similar compounds .
Properties
Molecular Formula |
C20H27N3O2 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
[3-(aminomethyl)-5-[3-(1,3-dihydroisoindol-2-yl)propoxy]-4-methoxyphenyl]methanamine |
InChI |
InChI=1S/C20H27N3O2/c1-24-20-18(12-22)9-15(11-21)10-19(20)25-8-4-7-23-13-16-5-2-3-6-17(16)14-23/h2-3,5-6,9-10H,4,7-8,11-14,21-22H2,1H3 |
InChI Key |
XQQZNYFJATXWON-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1OCCCN2CC3=CC=CC=C3C2)CN)CN |
Canonical SMILES |
COC1=C(C=C(C=C1OCCCN2CC3=CC=CC=C3C2)CN)CN |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MS31; M-S31; MS 31 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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